[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol
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Overview
Description
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol is a chemical compound with the molecular formula C8H15NO2 It is a derivative of morpholine and azetidine, featuring a morpholine ring substituted with an azetidin-3-yl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment to Morpholine: The azetidine ring is then attached to the morpholine ring through a nucleophilic substitution reaction.
Introduction of the Methanol Group:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine and morpholine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the azetidine or morpholine rings.
Scientific Research Applications
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of [(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The azetidine and morpholine rings can interact with various enzymes and receptors, potentially modulating their activity. The methanol group may also play a role in these interactions by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol can be compared with other similar compounds, such as:
[(3R)-4-(azetidin-3-yl)morpholine]: Lacks the methanol group, which may affect its reactivity and interactions.
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol, potentially altering its physical and chemical properties.
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]acetate: Contains an acetate group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
917572-34-0 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol |
InChI |
InChI=1S/C8H16N2O2/c11-5-8-6-12-2-1-10(8)7-3-9-4-7/h7-9,11H,1-6H2/t8-/m1/s1 |
InChI Key |
NVSFSCJGRSYGLO-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC[C@H](N1C2CNC2)CO |
Canonical SMILES |
C1COCC(N1C2CNC2)CO |
Origin of Product |
United States |
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